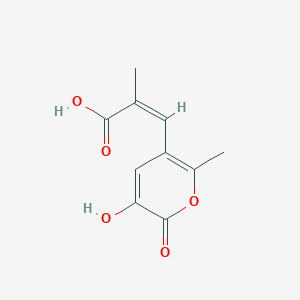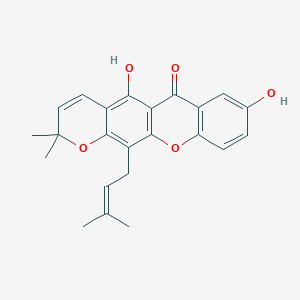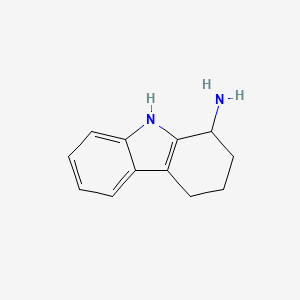
2,3,4,9-tetrahydro-1H-carbazol-1-amine
Vue d'ensemble
Description
Synthesis Analysis
The asymmetric synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, a derivative of 2,3,4,9-tetrahydro-1H-carbazol-1-amine, has been described as an efficient process involving asymmetric reductive amination with up to 96% diastereofacial selectivity. This synthesis is notable for its application in the potential treatment of human papillomavirus infections (Boggs et al., 2007).
Molecular Structure Analysis
The molecular structure of 2,3,4,9-tetrahydro-1H-carbazol-1-amine and its derivatives has been extensively analyzed through various spectroscopic techniques. Studies involving Fourier Transform-Infrared Spectroscopy (FT-IR), Proton Nuclear Magnetic Resonance (1H NMR), Carbon Nuclear Magnetic Resonance (13C NMR), and Liquid Chromatography-Mass Spectrometry (LC-MS) have provided detailed insights into the structural and optical characteristics of newly synthesized carbazole Schiff bases, highlighting the impact of π-conjugation and charge transfer on their properties (Çiçek et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of 2,3,4,9-tetrahydro-1H-carbazol-1-amine encompasses a range of reactions, including etherifications, aminations, and the formation of Schiff bases. These reactions enable the introduction of diverse functional groups, thereby modulating the compound's chemical properties for targeted applications (Abualnaja et al., 2021).
Applications De Recherche Scientifique
1. Chemo- and Regioselective Oxidation
- Application Summary: This compound is used in the chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles. The oxidation process results in the formation of 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones, depending on the nature of the selected oxidant .
- Methods of Application: The oxidation process involves the use of various oxidants, solvents, and the concentration of reactants. The reactive site of the substrate depends on the oxidant and the reaction conditions, resulting in the formation of divergent products .
- Results: The study found that the reaction could proceed at the multiple bond of the cyclohexene ring, leading to its cleavage and isolation of 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-dione. Alternatively, oxidation at position 1 produced 2,3,4,9-tetrahydro-1H-carbazol-1-one .
2. Green Synthesis
- Application Summary: 2,3,4,9-tetrahydro-1H-carbazol-1-amine is used in the green synthesis of tetrahydrocarbazoles and 2,3-dimethylindoles. The synthesis is catalyzed by 1-butyl-3-methylimidazolium tetrafluoroborate [bmim (BF4)] ionic liquid .
- Methods of Application: The [bmim (BF4)] ionic liquid is used as a catalyst for the synthesis of tetrahydrocarbazoles and 2,3-dimethylindoles. The results show that the ionic liquid is very efficient in the Fischer indole synthesis due to its operational simplicity, high yields, dual catalyst-solvent properties, and it can be reused for five consecutive reactions without significant loss of catalytic efficiency .
- Results: The methodology is applicable for large-scale reactions, highlighting its potential for industrial scale synthesis. The products could be obtained in pure form after filtration and evaporation of MeOH solvent .
3. Activation of the CpxRA System
- Application Summary: 2,3,4,9-tetrahydro-1H-carbazol-1-amines have been shown to activate the CpxRA system by inhibiting the phosphatase activity of CpxA .
- Methods of Application: The study focused on three approaches: A-ring substitution, B-ring deconstruction to provide N-arylated amino acid derivatives .
- Results: The initial structure-activity relationships of this scaffold were reported .
4. Antimycobacterial Activity
- Application Summary: A derivative of 2,3,4,9-tetrahydro-1H-carbazol-1-amine, known as 1,2,3,9-Tetrahydro-4(H)-carbazol-4-one, has been found to exhibit antimycobacterial activity .
- Methods of Application: The compound is synthesized and tested against various strains of mycobacteria to evaluate its antimycobacterial activity .
- Results: The compound showed promising results in inhibiting the growth of mycobacteria, making it a potential candidate for further research in the development of new antimycobacterial drugs .
5. Synthesis of Biologically Active Carbazole Alkaloids
- Application Summary: 2,3,4,9-tetrahydro-1H-carbazol-1-amine is used as a precursor in the synthesis of naturally occurring, biologically active carbazole alkaloids and carbazoloquinones .
- Methods of Application: The compound is used in various synthetic routes to produce carbazole alkaloids and carbazoloquinones, which are known for their diverse biological activities .
- Results: The synthesis of these compounds opens up possibilities for the development of new drugs and therapies .
6. Unknown Application
- Application Summary: There is a mention of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine in a source , but the specific application and details are not provided.
4. Antimycobacterial Activity
- Application Summary: A derivative of 2,3,4,9-tetrahydro-1H-carbazol-1-amine, known as 1,2,3,9-Tetrahydro-4(H)-carbazol-4-one, has been found to exhibit antimycobacterial activity .
- Methods of Application: The compound is synthesized and tested against various strains of mycobacteria to evaluate its antimycobacterial activity .
- Results: The compound showed promising results in inhibiting the growth of mycobacteria, making it a potential candidate for further research in the development of new antimycobacterial drugs .
5. Synthesis of Biologically Active Carbazole Alkaloids
- Application Summary: 2,3,4,9-tetrahydro-1H-carbazol-1-amine is used as a precursor in the synthesis of naturally occurring, biologically active carbazole alkaloids and carbazoloquinones .
- Methods of Application: The compound is used in various synthetic routes to produce carbazole alkaloids and carbazoloquinones, which are known for their diverse biological activities .
- Results: The synthesis of these compounds opens up possibilities for the development of new drugs and therapies .
6. Unknown Application
Propriétés
IUPAC Name |
2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-2,4,7,10,14H,3,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSCMXFSQFZBMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

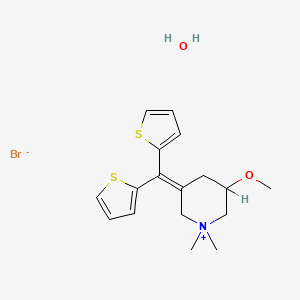
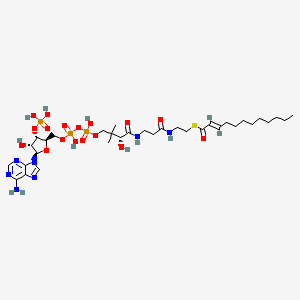
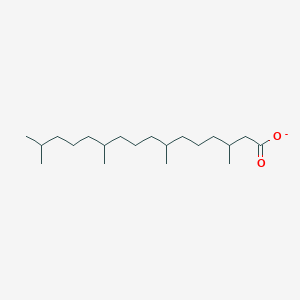
![(2R,3R,4S)-4-azido-3-(2-methylpropanoylamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1244864.png)

![(9E,12E)-N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-6-[(1R)-1-hydroxy-2-(4-hydroxyphenyl)ethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B1244867.png)
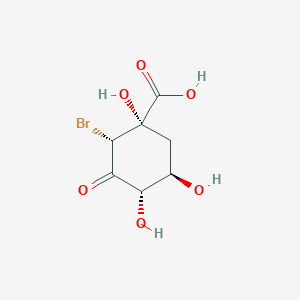
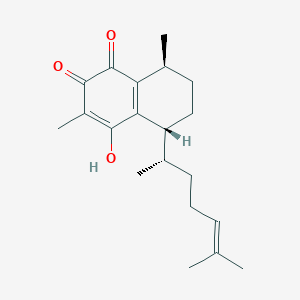
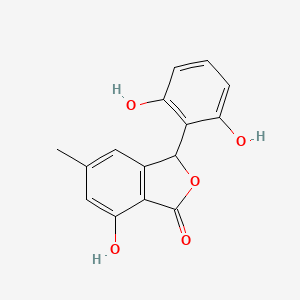
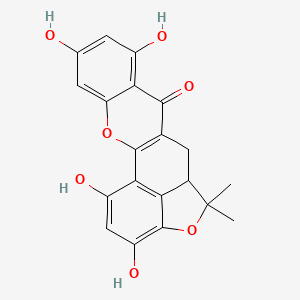
![(4S)-1-[(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]-4-hydroxy-8-(4-hydroxyphenyl)octane-2,6-dione](/img/structure/B1244872.png)
![[(2S,3S,4R,6S)-6-[(2R,3R,4R,5R,6S)-6-[[(3R,7R,8S,9S,10R,12R,14E)-7-acetyloxy-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B1244874.png)
